SubB Lectin Linkage Selectivity
The native E. coli SubB lectin exhibits a >30-fold reduction in binding when the Neu5Gc linkage is changed from α2-3 to α2-6 [1]. This stark linkage dependence underscores that Neu5Gc α(2-6) N-Glycan-Asn is not a generic SubB ligand; its recognition requires engineered lectin variants. Specifically, the SubBΔS106/ΔT107 mutant was rationally designed to overcome this linkage barrier, enabling it to bind α2-6-linked Neu5Gc while maintaining high selectivity over Neu5Ac [1].
| Evidence Dimension | SubB lectin binding reduction factor |
|---|---|
| Target Compound Data | Neu5Gc α2-6 N-Glycan (native SubB: ~30-fold reduced binding vs. α2-3) |
| Comparator Or Baseline | Neu5Gc α2-3 N-Glycan (native SubB: strong binding) |
| Quantified Difference | >30-fold reduction in binding when linkage is α2-6 vs. α2-3 |
| Conditions | Surface plasmon resonance (SPR) and glycan array analysis with native SubB |
Why This Matters
This quantifies the necessity of linkage-specific probes; Neu5Gc α(2-6) N-Glycan-Asn is essential for validating engineered lectins (e.g., SubBΔS106/ΔT107) intended for α2-6-specific cancer diagnostics.
- [1] Day CJ, Paton AW, Higgins MA, et al. Structure aided design of a Neu5Gc specific lectin. Sci Rep. 2017;7(1):1495. View Source
